
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is a chemical compound belonging to the azulene family Azulenes are known for their distinctive blue color and are composed of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where a suitable azulene derivative is alkylated with isopropyl groups in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated azulene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the azulene ring.
Applications De Recherche Scientifique
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating dermatological conditions and as an anti-cancer agent.
Industry: Utilized in the formulation of dyes and pigments due to its distinctive blue color.
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol involves its interaction with molecular targets such as enzymes and receptors. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The compound also regulates the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory and antioxidant effects.
Rotundone: A sesquiterpene with a similar azulene structure, known for its distinctive aroma.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and regulate cytokine secretion makes it a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
127808-11-1 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
3,8-dimethyl-5-propan-2-ylazulen-1-ol |
InChI |
InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9,16H,1-4H3 |
Clé InChI |
GRCUHRNSSQDAMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


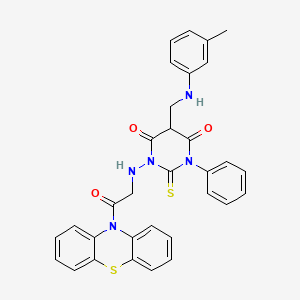
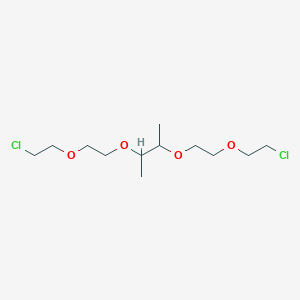
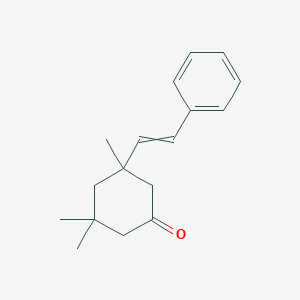
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
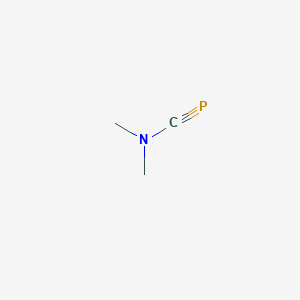

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

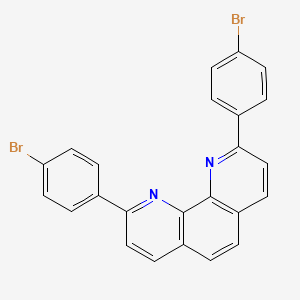

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
